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Compound of Interest

Compound Name: Fmoc-D-his(trt)-OH

Cat. No.: B613330 Get Quote

CAS Number: 135610-90-1

This technical guide provides an in-depth overview of Fmoc-D-His(Trt)-OH, a crucial building

block for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its properties, supplier

details, experimental protocols, and strategies to ensure the successful synthesis of high-purity

peptides containing D-histidine.

Core Concepts and Properties
Fmoc-D-His(Trt)-OH is a derivative of the amino acid histidine, where the alpha-amino group is

protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is

protected by a trityl (Trt) group.[1][2] The D-configuration of the chiral center is a key feature, as

the incorporation of D-amino acids into peptides can significantly enhance their resistance to

enzymatic degradation by proteases, thereby extending their in-vivo half-life and improving

therapeutic potential.[3]

Molecular Structure:

Formula: C₄₀H₃₃N₃O₄

Molecular Weight: 619.71 g/mol [1]

Physicochemical Properties:
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Property Value

Appearance White to off-white or light yellow powder/crystals

Solubility

Soluble in DMF, Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone. Slightly soluble

in water.[4]

Melting Point Approximately 141-146 °C[2]

Optical Rotation [α]22/D -85.0°, c = 1% in chloroform[2]

Supplier Information
A variety of chemical suppliers offer Fmoc-D-His(Trt)-OH, ensuring its availability for research

and manufacturing purposes. Key suppliers include:

Supplier Purity/Grade

Sigma-Aldrich (Merck) ≥97% (HPLC), Novabiochem® grade[2]

Santa Cruz Biotechnology Research Grade[1]

Advanced ChemTech Building block for SPPS[5]

Bachem For peptide synthesis

Chem-Impex International ≥99% (HPLC)

Tokyo Chemical Industry (TCI) >97.0% (HPLC)

Note: Purity and specifications may vary by supplier and lot. Always refer to the supplier's

certificate of analysis for the most accurate information.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-His(Trt)-OH is primarily used in Fmoc-based SPPS. The Fmoc group provides

temporary protection of the alpha-amino group and is removed with a mild base (e.g.,

piperidine) at each cycle of amino acid addition. The acid-labile Trt group protects the imidazole
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side chain of histidine from undesired side reactions during synthesis and is typically removed

during the final cleavage of the peptide from the resin with a strong acid cocktail.[3]

The Challenge of Racemization
A significant challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is its

susceptibility to racemization during the carboxyl group activation step.[5][6] The imidazole

nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of the L-

enantiomer and compromising the chiral purity of the final peptide.[6]

Several factors can influence the extent of racemization:

Activation Method: Base-mediated activation and prolonged pre-activation times can

increase racemization.[6]

Coupling Reagents: The choice of coupling reagent is critical.

Temperature: Elevated temperatures, often used to improve coupling efficiency (e.g., in

microwave-assisted SPPS), can significantly increase the rate of racemization.[6]

Strategies to Minimize Racemization
Careful optimization of the coupling conditions is essential to minimize racemization when

incorporating Fmoc-D-His(Trt)-OH.

Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in Microwave-Assisted

SPPS
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Side-Chain
Protecting Group

Coupling
Temperature (°C)

Coupling Time
(min)

% D-Isomer
Formation

Trityl (Trt) 50 10 6.8%

tert-Butoxycarbonyl

(Boc)
50 10 0.18%

Trityl (Trt) 90 2 >16%

tert-Butoxycarbonyl

(Boc)
90 2 0.81%

Data from a study on Liraglutide synthesis highlights the significant reduction in racemization

when using a Boc-protected histidine compared to a Trt-protected one, especially at elevated

temperatures.[7]

Recommended Coupling Reagents:

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is known for

its remarkable resistance to racemization and is often the reagent of choice for coupling

Fmoc-His(Trt)-OH.[8]

Carbodiimides (e.g., DIC) with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in

combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-

(hydroxyimino)acetate (Oxyma Pure), or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress

racemization.[5][8] Base-free conditions with DIC and an additive are often preferred.[8]

Experimental Protocols
The following sections outline a general protocol for the incorporation of Fmoc-D-His(Trt)-OH
in Fmoc-SPPS.

Materials and Reagents
Fmoc-D-His(Trt)-OH

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
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Other Fmoc-protected amino acids

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Deprotection Reagent: 20% (v/v) Piperidine in DMF

Coupling Reagents: e.g., HATU, HBTU, DIC

Coupling Additives/Bases: HOBt, HOAt, Oxyma Pure, N,N-Diisopropylethylamine (DIPEA),

2,4,6-Collidine

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane

(TIS)

Precipitation Solvent: Cold diethyl ether

SPPS Workflow
The following diagram illustrates a typical cycle for adding an amino acid in Fmoc-SPPS.
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Peptide-Resin
(with N-terminal Fmoc)

Fmoc Deprotection
(20% Piperidine/DMF)

DMF Wash

Amino Acid Coupling
(Fmoc-D-His(Trt)-OH + Coupling Reagent)

DMF Wash

Start Next Cycle
or Proceed to Cleavage

Click to download full resolution via product page

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-D-His(Trt)-OH
Resin Preparation: Swell the resin in DMF. If starting the synthesis, ensure the first amino

acid is properly loaded. For subsequent cycles, proceed after the deprotection and washing

steps.

Amino Acid Activation:

Dissolve Fmoc-D-His(Trt)-OH (typically 3-5 equivalents relative to resin loading) and a

suitable coupling reagent/additive mixture in DMF.
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For example, using DIC/Oxyma: Dissolve Fmoc-D-His(Trt)-OH and Oxyma Pure in DMF.

Add DIC to the solution to begin the pre-activation.

Critical Note: To minimize racemization, it is often recommended to perform in situ

activation, where the coupling reagent is added directly to the resin along with the

protected amino acid, rather than a lengthy pre-activation step.[9]

Coupling Reaction:

Add the activated amino acid solution to the deprotected peptide-resin.

Allow the reaction to proceed at room temperature with agitation for 1-2 hours. The

reaction time may need to be extended for difficult couplings.

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser

(ninhydrin) test.

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove

excess reagents and byproducts.

Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash

the peptide-resin with DCM and dry it.

Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/TIS/H₂O (e.g.,

95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side

reactions with sensitive residues like tryptophan.

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at

room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to

remove residual scavengers and cleavage byproducts.
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Dry the crude peptide under vacuum.

The following diagram illustrates the cleavage and workup process.

Dried Peptide-Resin

Add Cleavage Cocktail
(e.g., TFA/TIS/H₂O)

Incubate 2-3 hours

Filter to separate
resin from peptide solution

Precipitate peptide
in cold diethyl ether

Centrifuge and
wash peptide pellet

Dry crude peptide

Click to download full resolution via product page

Caption: Workflow for peptide cleavage from the resin and initial workup.

Purity Analysis
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The purity of the synthesized peptide should be assessed using analytical techniques such as

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Typical HPLC Conditions for Peptide Analysis:[10][11]

Column: C18 reversed-phase column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

Detection: UV absorbance at 214 nm and 280 nm.

Chiral HPLC can be used to determine the enantiomeric purity of the final peptide and quantify

the extent of racemization.[12]

Biological Significance of D-Histidine Incorporation
While Fmoc-D-His(Trt)-OH itself is not involved in biological signaling, its incorporation into

peptides can have profound biological consequences. Peptides containing D-amino acids often

exhibit:

Increased Proteolytic Stability: Resistance to degradation by enzymes in the body leads to a

longer duration of action.[3]

Altered Biological Activity: The change in stereochemistry can alter the peptide's

conformation, leading to modified binding affinity for its biological target. This can result in

either enhanced or diminished activity, or even a change in the mode of action.

Novel Pharmacokinetic Properties: Enhanced stability can lead to improved bioavailability

and other favorable pharmacokinetic characteristics.

The use of D-amino acids is a well-established strategy in the design of peptide-based

therapeutics, including antimicrobial peptides, enzyme inhibitors, and receptor

agonists/antagonists.[13][14][15]
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Conclusion
Fmoc-D-His(Trt)-OH is an indispensable reagent for the synthesis of peptides with enhanced

stability and novel biological properties. While its use presents the challenge of potential

racemization, this can be effectively managed through the careful selection of coupling

reagents and optimization of reaction conditions. This guide provides the foundational

knowledge and protocols to enable researchers to successfully incorporate this valuable

building block into their synthetic peptide targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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